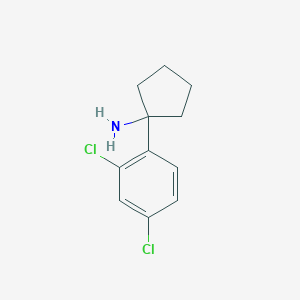

1-(2,4-Dichlorophenyl)cyclopentanamine

Descripción

1-(2,4-Dichlorophenyl)cyclopentanamine is a cycloalkylamine derivative featuring a cyclopentane ring substituted with a 2,4-dichlorophenyl group and a primary amine. Its molecular formula is C₁₁H₁₂Cl₂N, with a molecular weight of 238.13 g/mol (estimated). This compound is primarily used in research and development (R&D) contexts, particularly in pharmacological and agrochemical studies, due to its structural similarity to bioactive molecules targeting receptors or enzymes .

Propiedades

Fórmula molecular |

C11H13Cl2N |

|---|---|

Peso molecular |

230.13 g/mol |

Nombre IUPAC |

1-(2,4-dichlorophenyl)cyclopentan-1-amine |

InChI |

InChI=1S/C11H13Cl2N/c12-8-3-4-9(10(13)7-8)11(14)5-1-2-6-11/h3-4,7H,1-2,5-6,14H2 |

Clave InChI |

HGWUSLGLFJQQOM-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(C1)(C2=C(C=C(C=C2)Cl)Cl)N |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La 1-(2,4-Diclorofenil)ciclopentanamina se puede sintetizar mediante varios métodos. Un enfoque común implica la condensación de un derivado de ciclopentanona con una 2,4-diclorofenilamina en condiciones ácidas, seguida de reducción para producir la amina deseada. Otro método implica la condensación directa de la sal de litio de ciclopentanona con clorhidrato de 2,4-diclorobenceno, seguida de ciclización en presencia de un agente deshidratante como el cloruro de tionilo .

Métodos de Producción Industrial

La producción industrial de 1-(2,4-Diclorofenil)ciclopentanamina normalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la purificación mediante recristalización o cromatografía para eliminar impurezas y obtener el producto final en forma pura.

Análisis De Reacciones Químicas

Tipos de Reacciones

La 1-(2,4-Diclorofenil)ciclopentanamina experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar las cetonas o ácidos carboxílicos correspondientes en condiciones apropiadas.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de amina correspondientes.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente en las posiciones cloradas del anillo fenilo.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4) se utilizan comúnmente.

Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en reacciones de sustitución en condiciones básicas.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción normalmente produce derivados de amina.

Aplicaciones Científicas De Investigación

La 1-(2,4-Diclorofenil)ciclopentanamina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción de la 1-(2,4-Diclorofenil)ciclopentanamina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Por ejemplo, puede inhibir ciertas enzimas involucradas en vías metabólicas, lo que lleva a funciones celulares alteradas .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Ring Size Variation

1-(2,4-Dichlorophenyl)cyclobutanamine (CAS: 1017408-10-4)

- Structure : Cyclobutane ring (4-membered) with 2,4-dichlorophenyl and primary amine.

- Molecular Formula : C₁₀H₁₀Cl₂N.

- Lower molecular weight (229.10 g/mol) may improve membrane permeability compared to cyclopentane analogs.

- Applications : Investigated in neurotransmitter receptor modulation due to compact structure .

1-(2,4-Dichlorophenyl)cyclopropanamine Hydrochloride (CAS: 24228462)

- Structure : Cyclopropane ring (3-membered) with 2,4-dichlorophenyl and amine hydrochloride.

- Molecular Formula : C₉H₁₀Cl₃N.

- Key Differences :

- High ring strain in cyclopropane may lead to unique binding kinetics in receptor-ligand interactions.

- Hydrochloride salt form enhances solubility in aqueous media.

- Pharmacological Relevance : Used in studies comparing steric effects on receptor affinity .

Substituent Variations

1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine Hydrochloride (CAS: 1803599-93-0)

- Structure : Cyclopentane with 2-chloro-4-fluorophenyl and methanamine (CH₂NH₂) group.

- Molecular Formula : C₁₂H₁₆ClFN·HCl.

- Methanamine side chain introduces additional conformational flexibility.

- Binding Affinity : Fluorine’s small size and high electronegativity may enhance binding to hydrophobic pockets in enzymes .

1-(4-Chlorophenyl)cyclopropanamine (CAS: N/A; LogP: ~1)

- Structure : Cyclopropane with 4-chlorophenyl and primary amine.

- Molecular Formula : C₉H₉ClN.

- Key Differences :

- Single chloro substituent reduces steric hindrance compared to 2,4-dichloro analogs.

- Lower molecular weight (166.63 g/mol ) and LogP (~1) suggest improved aqueous solubility.

- Safety Profile : Classified as an irritant (Xi), requiring careful handling .

Functional Group Modifications

N-[1-(3,4-Dichlorophenyl)ethyl]cyclopentanamine

- Structure : Cyclopentane with ethyl-linked 3,4-dichlorophenyl and secondary amine.

- Molecular Formula : C₁₃H₁₇Cl₂N.

- Secondary amine (vs. primary) reduces hydrogen-bonding capacity but increases lipophilicity.

- Applications : Explored in opioid receptor studies due to structural resemblance to fentanyl derivatives .

Pharmacological and Physicochemical Data

Actividad Biológica

1-(2,4-Dichlorophenyl)cyclopentanamine is an organic compound with the molecular formula C11H12Cl2N and a molecular weight of approximately 245.13 g/mol. It features a cyclopentane ring substituted with a 2,4-dichlorophenyl group, which significantly influences its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the treatment of neurological and psychiatric disorders.

Chemical Structure and Properties

The unique structure of 1-(2,4-Dichlorophenyl)cyclopentanamine is characterized by:

- Cyclopentane Ring : A five-membered saturated hydrocarbon ring.

- Dichlorophenyl Group : The presence of chlorine atoms at the 2 and 4 positions enhances lipophilicity, which can improve membrane permeability and interaction with biological targets.

Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| 1-(2,4-Difluorophenyl)cyclopentanamine | C11H12F2N | Contains fluorine instead of chlorine | Potentially different biological activity due to fluorine's electronic properties |

| 1-(3-Chlorophenyl)cyclopentanamine | C11H12ClN | Chlorine at the meta position | Different steric effects influencing reactivity |

| 1-(2,6-Dichlorophenyl)cyclopentanamine | C11H12Cl2N | Dichloro substitution at different positions | May exhibit different binding affinities due to structural changes |

Enzyme Inhibition

Research indicates that 1-(2,4-Dichlorophenyl)cyclopentanamine has potential as an enzyme inhibitor . Its interactions with various enzymes could lead to modulation of metabolic pathways critical in disease processes. Preliminary studies suggest it may inhibit enzymes involved in neurotransmitter metabolism, which is vital for neurological function.

Receptor Modulation

This compound may also act as a modulator of receptor activity , particularly neurotransmitter receptors. The dichlorophenyl moiety may enhance binding affinity and specificity towards certain receptors, potentially leading to therapeutic effects in conditions such as depression or anxiety.

Case Studies and Research Findings

-

Neuropharmacological Studies :

- A study explored the interaction of 1-(2,4-Dichlorophenyl)cyclopentanamine with serotonin receptors. Results indicated that it could enhance serotonin activity, suggesting its potential use in treating mood disorders.

-

Pharmacokinetic Properties :

- Investigations into the pharmacokinetics of this compound revealed favorable absorption characteristics due to its lipophilic nature. This property could facilitate better bioavailability when administered orally.

-

Safety Profile :

- Toxicological assessments have shown that while the compound exhibits promising biological activity, further studies are required to fully understand its safety profile and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.